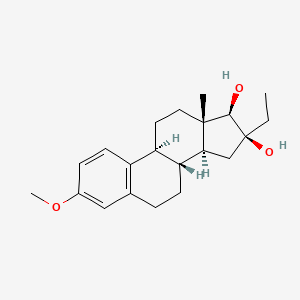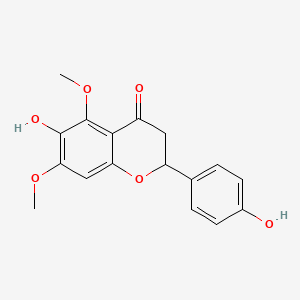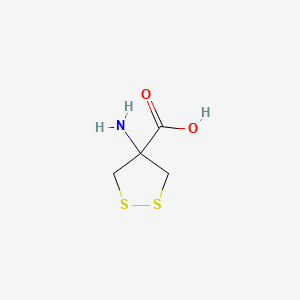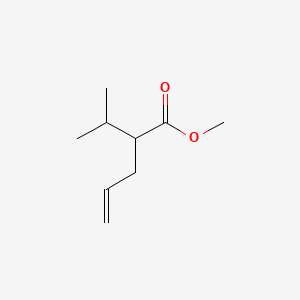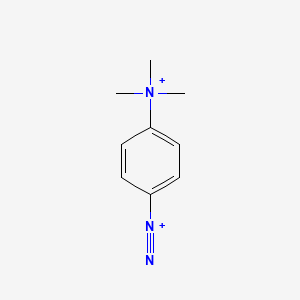
2-(2,4-Diaminophenoxy)ethanol
概要
説明
Synthesis Analysis
2-(2,4-Diaminophenoxy)ethanol has been synthesized through various chemical pathways. For example, one method involves the esterification and reduction from 2-(4-chlorophenyl)acetic acid, yielding high purity compounds under optimized conditions such as room temperature esterification for 3 hours and reduction at 75°C for 5 hours, achieving yields over 95% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various spectroscopic techniques, including 1H NMR and MS. These techniques help in confirming the structural integrity and purity of the synthesized compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its functional groups. It has been evaluated for genetic activity and showed no mutagenicity in different assays, indicating a negative genetic activity in vitro and in vivo (D. Brusick et al., 1982). Moreover, its lack of genotoxic properties has been confirmed in other studies, reinforcing its safety profile in genetic terms (G. Kalopissis, 1981).
科学的研究の応用
Mutagenic Studies
2-(2,4-Diaminophenoxy)ethanol (2,4-DAPE) has been extensively studied for its mutagenic activity. Mohn et al. (1982) found that 2,4-DAPE did not exhibit detectable mutagenic activity under the standard mammalian microsome assay conditions (Mohn, Bouter, & de Knijff, 1982). Similar findings were reported by Brusick, Jagannath, and Matheson (1982) in three genetic toxicity bioassays (Brusick, Jagannath, & Matheson, 1982), and by Loprieno et al. (1982), who tested 2,4-DAPE in various genotoxic assays, including gene reverse mutations and forward mutations, finding it negative in all assays (Loprieno, Barale, Mariani, & Zaccaro, 1982).
Genotoxicity Evaluation
Kalopissis (1981) investigated the genotoxicity of 2,4-DAPE in various tests, concluding that the compound showed no mutagenicity (Kalopissis, 1981). Blijleven (1982) evaluated its mutagenic activity in Drosophila melanogaster, using a sex-linked recessive lethal test (Blijleven, 1982). Hastwell and Mcgregor (1982) tested 2,4-DAPE with Escherichia coli strains and found no genotoxic potential (Hastwell & Mcgregor, 1982).
Micronucleus Test for Mutagenic Potential
Richardson and Richold (1982) used the micronucleus test in mice to investigate the mutagenic potential of 2,4-DAPE, observing no increase in the incidence of micronucleated cells (Richardson & Richold, 1982).
Other Research Applications
- Labourdette et al. (2009) explored the use of chiral diaminophenoxy proligands in zinc ethyl complexes, examining their reactivity and applications in polymerization (Labourdette, Lee, Patrick, Ezhova, & Mehrkhodavandi, 2009).
- Tanaka et al. (1989) discussed the synthesis of 4-hydroxy- and 4-aminoindoles from 2-(2,6-Diaminophenyl)ethanol (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Safety and Hazards
特性
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGNFONICRLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0073619 | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70643-19-5 | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?
A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

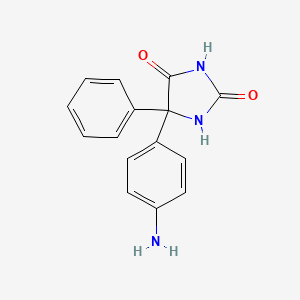
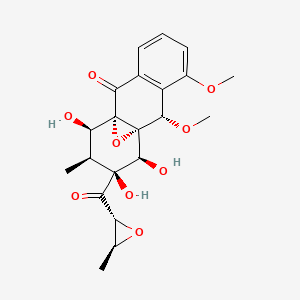
![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)
![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)
